Product packaging for 4-Methylterbinafine hydrochloride(Cat. No.:CAS No. 877265-33-3)

4-Methylterbinafine hydrochloride

Cat. No.: B583185
CAS No.: 877265-33-3
M. Wt: 341.923
InChI Key: JXWRQBRLTBNAKG-AAGWESIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylterbinafine Hydrochloride, also known as Terbinafine Related Compound D or Terbinafine Impurity D, is a structural analogue of the antifungal drug Terbinafine . It is identified as a specified impurity in pharmaceutical formulations of Terbinafine hydrochloride, making it a critical compound for use in analytical research and quality control . Researchers utilize this compound as a reference standard in chromatographic methods, such as RP-HPLC, for the separation, identification, and quantification of impurities in Terbinafine active pharmaceutical ingredients (APIs) and finished pharmaceutical products like creams . This ensures that Terbinafine medications meet stringent regulatory standards for purity and safety. The compound is a naphthalene derivative, characterized by a heptenynyl side chain with a methyl substitution on the naphthalene ring . While its specific biological activity is less characterized than the parent drug, its structural similarity to Terbinafine suggests it may provide insights into the structure-activity relationships of allylamine antifungals. Terbinafine itself functions by inhibiting the fungal enzyme squalene epoxidase, a key step in ergosterol biosynthesis, leading to fungal cell death . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClN B583185 4-Methylterbinafine hydrochloride CAS No. 877265-33-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWRQBRLTBNAKG-AAGWESIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877265-33-3
Record name N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877265-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylterbinafine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLTERBINAFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 4 Methylterbinafine Hydrochloride

Advanced Synthetic Routes for Stereoselective and High-Yield Production

Optimization of Reaction Conditions for Precursor Synthesis

The synthesis of 4-Methylterbinafine (B1590728) hydrochloride fundamentally relies on the efficient preparation of two key precursors: N-methyl-1-(4-methylnaphthalen-1-yl)methanamine and (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.

The synthesis of N-methyl-1-(4-methylnaphthalen-1-yl)methanamine can be approached through a reductive amination pathway or a two-step process involving the formation of an intermediate amide. One documented route involves the reaction of 1-chloromethyl-4-methylnaphthalene (B1581289) with an aqueous solution of monomethylamine in the presence of a base like sodium hydroxide. The reaction is typically heated to drive it to completion. Optimization of this step involves controlling the temperature and the molar equivalents of the reagents to maximize the yield of the desired secondary amine and minimize the formation of tertiary amine byproducts. Another approach involves reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base to form an amide intermediate, which is then hydrolyzed to yield the target amine google.com. This method can offer improved control over the formation of impurities google.com.

For the synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne , a crucial precursor for the allylic side chain, stereoselectivity is paramount. A common strategy involves the Sonogashira coupling of (E)-1-hydroxy-3-chloropropene with tert-butyl acetylene, catalyzed by palladium and copper complexes . This reaction preserves the (E)-configuration of the double bond. Subsequent chlorination of the resulting alcohol using agents like thionyl chloride or a Vilsmeier reagent yields the desired chloro-alkyne google.com. A boron trichloride (B1173362) mediated synthesis from the corresponding enyne alcohol has also been reported to provide the chloride with good stereoselectivity and in high yield chemicalbook.comchemicalbook.com. The choice of chlorinating agent and reaction conditions is critical to prevent isomerization to the (Z)-isomer .

The final coupling of these two precursors is typically an N-alkylation reaction. The reaction of N-methyl-1-(4-methylnaphthalen-1-yl)methanamine with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent system rsc.org. The temperature and reaction time are key parameters to optimize for achieving a high yield of 4-Methylterbinafine. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like isopropanol (B130326) or acetone (B3395972) rsc.org.

Development of Green Chemistry Approaches in Synthesis

While specific green chemistry protocols for 4-Methylterbinafine hydrochloride are not extensively detailed in the literature, principles applied to the synthesis of terbinafine (B446) and other allylamines are highly relevant. These approaches aim to reduce the environmental impact by using less hazardous reagents, minimizing waste, and improving energy efficiency.

For the synthesis of the allylamine (B125299) backbone, photocatalytic methods are emerging as a greener alternative. For instance, photoredox catalysis can promote the N-dealkylation of tertiary amines under mild conditions acs.org. The use of an external electric field has also been explored as a green catalyst for the hydrothiolation of allylamines, demonstrating the potential for novel energy inputs to drive reactions nih.govacs.orgacs.org.

In the context of precursor synthesis, the use of CO2 as a transient directing group in the oxidative Heck coupling of free allylamines presents a step- and atom-economical approach chemrxiv.org. For the synthesis of the naphthalene (B1677914) core, methods that avoid harsh reagents and high temperatures are being explored. One such approach is the use of a xanthate-mediated addition–cyclisation sequence to generate α-tetralones, which can then be aromatized to substituted naphthalenes under milder conditions csic.es.

The use of more environmentally benign solvents and catalysts is a cornerstone of green chemistry. For instance, water has been investigated as a solvent for the synthesis of N-allylic alkylation products, catalyzed by iridium complexes acs.org. The development of robust and recyclable catalysts, such as the Ni(II) complexes used in the benzannulation of alkynes to form naphthalenes, also contributes to greener synthetic routes researchgate.net.

Design and Synthesis of Novel Analogs and Derivatives of this compound

The this compound scaffold provides a versatile platform for the design and synthesis of novel analogs with potentially enhanced or broadened antifungal activity. Research in this area focuses on modifying the core structure and exploring a variety of functional groups.

Scaffold Modification Strategies

A primary strategy for developing novel analogs involves replacing the naphthalene ring system with other heterocyclic scaffolds. This approach aims to explore new binding interactions with the target enzyme, squalene (B77637) epoxidase, and to modulate the physicochemical properties of the molecule.

One notable example is the replacement of the naphthalene moiety with a quinoline (B57606) ring . A series of quinoline derivatives mimicking terbinafine have been designed and synthesized, with some compounds exhibiting significant antifungal activity researchgate.net. The introduction of nitrogen into the aromatic system can alter the electronic properties and potential hydrogen bonding capabilities of the molecule.

Another explored modification is the substitution of the naphthalene ring with a benzo[b]thiophene scaffold . Studies have shown that analogs bearing the allylamine side chain at various positions of the benzo[b]thiophene ring can retain potent antifungal activity acs.org.

The synthesis of these scaffold-modified analogs generally follows a convergent strategy, where the modified heterocyclic core is coupled with the appropriate side chain. For example, a substituted quinoline or benzo[b]thiophene amine would be reacted with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne under conditions similar to those used for 4-Methylterbinafine synthesis.

Original ScaffoldModified ScaffoldRationale for ModificationKey Synthetic Approach
NaphthaleneQuinolineIntroduce nitrogen to alter electronic properties and potential hydrogen bonding.Coupling of a quinoline-based amine with the allylic side chain.
NaphthaleneBenzo[b]thiopheneBioisosteric replacement to explore new binding interactions.Synthesis of a benzo[b]thiophene amine followed by N-alkylation.
NaphthaleneSpirooxindoleIntroduce a spirocyclic system to explore new chemical space and biological activity.Multi-component reactions to construct the spirooxindole core, followed by functionalization. mdpi.com

Exploration of Functional Group Diversity

In addition to scaffold modification, the exploration of diverse functional groups on both the aromatic ring and the side chain is a key strategy for developing new analogs.

Side-chain modifications have been extensively studied. Research has shown that the central tertiary amino group is not essential for antifungal activity, and derivatives lacking this group but containing polar substituents on the tert-butyl residue can exhibit broad antifungal profiles nih.gov. The polarity of the introduced functional groups appears to correlate with potency nih.gov. Other modifications include the introduction of different bulky aromatic rings in the side chain, which has been explored using computational drug design programs to optimize the lead compounds researchgate.net.

Functionalization of the naphthalene ring at positions other than the methyl group offers another avenue for creating diversity. The introduction of various substituents on the naphthalene ring can influence the molecule's lipophilicity, metabolic stability, and interaction with the target enzyme.

The synthesis of these functionally diverse analogs often requires the development of specific synthetic routes to introduce the desired functional groups at the appropriate positions. For example, the synthesis of side-chain modified analogs may involve the preparation of a novel alkyne precursor, which is then coupled to the N-methyl-1-(4-methylnaphthalen-1-yl)methanamine core.

Impurity Profiling and Control in Synthetic Processes (as a Research Subject, not for QC)

The study of impurities in the synthesis of active pharmaceutical ingredients is a critical area of research to ensure the quality and safety of the final drug product. 4-Methylterbinafine is itself recognized as a significant process-related impurity in the production of terbinafine, designated as Terbinafine Impurity D by the European Pharmacopoeia (EP) researchgate.netontosight.aiontosight.ai.

The origin of 4-Methylterbinafine as an impurity can be traced back to the starting materials. If the 1-chloromethylnaphthalene used in the synthesis of terbinafine contains 1-chloromethyl-4-methylnaphthalene as an impurity, the subsequent reaction sequence will lead to the formation of 4-Methylterbinafine alongside the desired terbinafine.

The identification and quantification of 4-Methylterbinafine and other related impurities are typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the simultaneous determination of terbinafine and its impurities nih.govresearchgate.net. Reversed-phase HPLC methods, often using a C18 or a cyano column, with UV detection are commonly employed researchgate.netresearchgate.net.

More advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD) offer higher resolution, sensitivity, and speed for impurity profiling researchgate.netnih.gov. UPLC-MS/MS methods have been developed for the sensitive determination of terbinafine and its related compounds in various matrices nih.gov. The use of heart-cutting two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-MS) has also been reported for the identification of trace impurities in terbinafine formulations chinjmap.com.

Research into the control of 4-Methylterbinafine as an impurity focuses on two main strategies:

Controlling the purity of starting materials: Implementing stringent quality control on the 1-chloromethylnaphthalene precursor to limit the content of its 4-methyl analog is a primary control measure.

Optimizing the purification process: Developing efficient crystallization or chromatographic methods to remove 4-Methylterbinafine from the final terbinafine product to meet the required purity specifications.

Analytical TechniquePurposeKey Parameters
HPLC Quantification of 4-Methylterbinafine and other impurities.Reversed-phase column (C18, CN), UV detection, specific mobile phase composition. researchgate.netresearchgate.net
UPLC-MS/MS High-sensitivity detection and quantification.BEH C18 column, specific mobile phase, tandem mass spectrometry for selective ion monitoring. nih.gov
2D-LC-MS Identification of trace and co-eluting impurities.Heart-cutting technique to isolate specific peaks for further analysis by MS. chinjmap.com

Mechanistic Understanding of Impurity Formation Pathways

The formation of this compound as an impurity is intrinsically linked to the synthesis of the active pharmaceutical ingredient, terbinafine hydrochloride. The primary pathway for its generation involves the presence of a specific impurity, 4-methylnaphthalene, within the starting raw materials used for terbinafine synthesis.

The synthesis of terbinafine hydrochloride involves the condensation of N-methyl-1-naphthylmethylamine with the (E)-terbinafine side chain (1-chloro-6,6-dimethyl-2-hepten-4-yne). If the naphthalene intermediate raw material is contaminated with its 4-methyl isomer, this impurity will also react in the condensation step. jchr.org Consequently, the 4-methylnaphthalene intermediate condenses with the terbinafine side chain, leading to the formation of 4-Methylterbinafine. jchr.org This process mirrors the main reaction for terbinafine synthesis, resulting in a structurally similar impurity that can be challenging to separate.

The key reaction step leading to the formation of this impurity is the alkylation of the secondary amine group of the naphthalene intermediate with the allylic chloride of the side chain. The presence of the methyl group on the naphthalene ring does not significantly hinder this reaction, allowing for the formation of 4-Methylterbinafine alongside terbinafine.

A general synthetic scheme for terbinafine hydrochloride starts from naphthalene, which is converted to N-methyl-1-naphthylmethylamine hydrochloride. jchr.org This intermediate is then condensed with 1-chloro-6,6-dimethyl-2-hepten-4-yne. jchr.org If 4-methylnaphthalene is present in the initial naphthalene feedstock, it will be carried through the synthetic steps to form the corresponding 4-methyl-N-methyl-1-naphthylmethylamine, which then generates the 4-Methylterbinafine impurity. jchr.org

Key Impurity Formation Pathway:

StepReactantsResulting Intermediate/Product
1Naphthalene (contaminated with 4-methylnaphthalene)N-methyl-1-naphthylmethylamine (contaminated with N-methyl-4-methyl-1-naphthylmethylamine)
2Contaminated N-methyl-1-naphthylmethylamine + 1-chloro-6,6-dimethyl-2-hepten-4-yneTerbinafine + 4-Methylterbinafine

Strategies for Minimizing By-Product Generation

Minimizing the formation of this compound primarily focuses on controlling the purity of the starting materials and implementing effective purification techniques for the final product.

Control of Raw Materials: The most effective strategy to prevent the formation of 4-Methylterbinafine is to control the level of 4-methylnaphthalene in the naphthalene raw material. jchr.org Strict quality control and the use of highly pure N-methyl-1-naphthylmethylamine are crucial. This can be achieved through:

Supplier Qualification: Ensuring that suppliers of naphthalene and its derivatives provide materials that meet stringent purity specifications.

In-house Analysis: Implementing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the level of the 4-methyl isomer in the starting materials before they are used in the synthesis. nih.gov

Purification of the Final Product: Given that complete exclusion of the 4-methylnaphthalene impurity from the raw materials may not always be feasible, purification of the crude terbinafine hydrochloride is a necessary step to remove 4-Methylterbinafine and other by-products.

One documented method for improving the purity of terbinafine hydrochloride involves crystallization. A process has been described where the crude product is dissolved in purified water at an elevated temperature (90-100 °C) and then cooled to induce crystallization. google.com This recrystallization process can effectively reduce the levels of impurities, including 4-Methylterbinafine, in the final product.

Analytical Monitoring: The development and validation of sensitive analytical methods are essential for both the detection of impurities in raw materials and the quantification of by-products in the final active pharmaceutical ingredient. HPLC methods have been specifically developed to separate and quantify terbinafine from its related impurities, including 4-Methylterbinafine. nih.gov These methods allow for the routine quality control of pharmaceutical formulations.

A reported HPLC method for the simultaneous determination of terbinafine and its impurities utilizes a NUCLEOSIL 100-5-CN column with a mobile phase consisting of a mixture of tetrahydrofuran, acetonitrile (B52724), and a citrate (B86180) buffer (pH 4.50). nih.gov This allows for the effective separation and quantification of 4-Methylterbinafine. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action of 4 Methylterbinafine Hydrochloride

Identification and Characterization of Primary Biological Targets

The principal biological target of the allylamine (B125299) class of antifungals, to which 4-Methylterbinafine (B1590728) hydrochloride belongs, is the enzyme squalene (B77637) epoxidase. wikipedia.orgdrugbank.compatsnap.com This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway.

Enzymatic Inhibition Kinetics and Specificity (e.g., Squalene Epoxidase in Fungal Systems)

Terbinafine (B446) is a potent and specific inhibitor of fungal squalene epoxidase. nih.govchemsrc.com It exhibits non-competitive inhibition against the enzyme from Candida albicans, with a reported inhibition constant (Ki) of 30 nM. nih.govchemsrc.com This high affinity and potent inhibition are central to its antifungal activity. In contrast, the inhibition of mammalian squalene epoxidase (involved in cholesterol biosynthesis) is significantly weaker, with a much higher Ki value, highlighting the selective toxicity of the compound towards fungi. nih.gov

Due to the structural similarity between terbinafine and 4-Methylterbinafine, a comparable high-affinity and specific inhibition of fungal squalene epoxidase is the anticipated primary mechanism of action for 4-Methylterbinafine hydrochloride. The addition of a methyl group on the naphthalene (B1677914) ring is not expected to drastically alter the core interaction with the enzyme's active or allosteric sites.

Table 1: Comparative Inhibition Constants (Ki) of Terbinafine Against Fungal and Mammalian Squalene Epoxidase

Enzyme SourceInhibitorKi ValueInhibition TypeReference
Candida albicansTerbinafine30 nMNon-competitive nih.govchemsrc.com
Rat LiverTerbinafine77 µMCompetitive nih.gov

This table illustrates the selectivity of terbinafine, the parent compound of this compound, for the fungal enzyme over its mammalian counterpart.

Protein-Ligand Interaction Studies (e.g., Binding Affinity, Thermodynamics)

Detailed protein-ligand interaction studies for this compound are not extensively available in the public domain. However, insights can be drawn from the broader understanding of how allylamines like terbinafine interact with their target. The binding of terbinafine to squalene epoxidase is a high-affinity interaction, which is a prerequisite for its potent inhibitory effect. patsnap.com The lipophilic nature of the terbinafine molecule, a characteristic shared by 4-Methylterbinafine, facilitates its accumulation in fungal cell membranes where squalene epoxidase is located. wikipedia.orgdrugbank.com

The interaction is likely driven by a combination of hydrophobic interactions and specific contacts within the enzyme's binding pocket. The naphthalene moiety and the alkyl side chain of the molecule are crucial for this binding. While specific thermodynamic data for this compound is not available, the interaction is expected to be enthalpically and entropically favorable, leading to a stable enzyme-inhibitor complex.

Modulation of Cellular Pathways and Biochemical Processes in Model Organisms

The inhibition of squalene epoxidase by this compound is expected to trigger a cascade of downstream effects on fungal cellular pathways, primarily those related to sterol synthesis and membrane function.

Impact on Ergosterol Biosynthesis and Related Pathways

The primary consequence of squalene epoxidase inhibition is the disruption of ergosterol biosynthesis. researchgate.netwikipedia.orgajrconline.org Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. patsnap.com

Inhibition of squalene epoxidase leads to a two-fold effect:

Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane.

Accumulation of Squalene: The substrate of the inhibited enzyme, squalene, builds up to toxic levels within the cell. patsnap.comnih.gov

This dual mechanism is a hallmark of the allylamine class of antifungals. The accumulation of squalene is believed to be a major contributor to the fungicidal activity of these compounds, as the high concentration of this lipid disrupts membrane organization and function. nih.govmdpi.com

Effects on Cellular Respiration and Energy Metabolism

While the primary target is ergosterol biosynthesis, the profound disruption of the cell membrane can have secondary effects on cellular respiration and energy metabolism. The fungal cell membrane houses key components of the electron transport chain. Alterations in membrane structure and fluidity can impair the function of these respiratory complexes, potentially leading to reduced ATP synthesis. However, direct inhibition of respiratory enzymes is not considered the primary mechanism of action for allylamines.

Influence on Membrane Integrity and Permeability

The depletion of ergosterol and the accumulation of squalene directly impact the physical properties of the fungal cell membrane. researchgate.net This leads to increased membrane permeability and a loss of the cell's ability to maintain normal ionic gradients. mdpi.com The compromised membrane integrity can result in the leakage of essential intracellular components and ultimately lead to cell death. tu-braunschweig.de This membrane-disrupting effect is a key aspect of the fungicidal action of terbinafine and, by extension, is anticipated for this compound.

Table 2: Summary of Anticipated Cellular Effects of this compound in Fungi

Cellular ProcessAnticipated EffectConsequence
Ergosterol BiosynthesisInhibitionDepletion of ergosterol, compromising membrane integrity.
Squalene MetabolismBlockade of epoxidationToxic accumulation of intracellular squalene.
Membrane IntegrityDisruptionIncreased permeability and leakage of cellular contents.
Cellular RespirationPotential secondary impairmentReduced energy production due to membrane dysfunction.

Investigation of Subcellular Distribution and Accumulation

The subcellular distribution and accumulation of an antifungal agent are critical determinants of its efficacy, influencing its concentration at the target site and potential off-target effects. For this compound, a derivative of the allylamine antifungal terbinafine, its distribution pattern within the fungal cell is intrinsically linked to its lipophilic nature and its primary molecular target, squalene epoxidase.

As an analogue of terbinafine, this compound is anticipated to exhibit a high affinity for lipid-rich subcellular compartments. drugbank.comnih.gov Terbinafine is known for its lipophilicity, which facilitates its accumulation in the skin, nails, and fatty tissues. drugbank.compatsnap.com This property suggests that at a subcellular level, this compound likely partitions into the fungal cell membrane and other lipid-containing organelles.

The primary site of action for terbinafine and its analogues is the enzyme squalene epoxidase, which is associated with the endoplasmic reticulum membrane in fungal cells. researchgate.net Therefore, a significant concentration of this compound is expected to localize to this organelle to exert its inhibitory effect. Furthermore, the accumulation of the substrate squalene, a direct consequence of enzyme inhibition, occurs in the form of lipid vesicles or droplets within the cytoplasm. drugbank.compatsnap.com This accumulation further underscores the compound's interaction with the lipid metabolism machinery of the fungal cell.

Preliminary studies on other terbinafine analogues have utilized fluorescent microscopy to visualize their localization within fungal cells, revealing a preference for lipid cellular organelles. researchgate.net While direct experimental data on the subcellular distribution of this compound is not extensively available, the established behavior of terbinafine provides a strong predictive framework for its accumulation in the endoplasmic reticulum and lipid bodies of susceptible fungi.

Table 1: Predicted Subcellular Distribution of this compound in Fungal Cells

Subcellular LocationPredicted AccumulationRationale
Cell Membrane Moderate to HighLipophilic nature facilitates partitioning into the lipid bilayer.
Endoplasmic Reticulum HighLocation of the target enzyme, squalene epoxidase.
Lipid Bodies HighAccumulation of squalene leads to the formation of lipid droplets.
Mitochondria LowNot the primary target; however, some studies on analogues suggest potential for mitochondrial localization. researchgate.net
Cytosol LowThe compound is expected to move towards its lipophilic targets.
Nucleus Very LowNo direct known targets within the nucleus.

Mechanisms of Selective Action on Target Systems

The selective toxicity of an antimicrobial agent against the pathogen with minimal effects on the host is a cornerstone of effective chemotherapy. This compound, like its parent compound terbinafine, exhibits a high degree of selective action against fungal organisms over mammalian cells. This selectivity is primarily rooted in the differential sensitivity of the target enzyme, squalene epoxidase, between fungi and mammals.

The fundamental mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. patsnap.comresearchgate.net In mammalian cells, the analogous pathway leads to the synthesis of cholesterol. While both pathways involve squalene epoxidase, the fungal enzyme is significantly more susceptible to inhibition by terbinafine and its derivatives. researchgate.net

Research has demonstrated that terbinafine is a potent, non-competitive inhibitor of fungal squalene epoxidase, with a reported Ki (inhibition constant) in the nanomolar range for Candida albicans. chemsrc.com In contrast, the inhibition of mammalian (rat liver) squalene epoxidase requires much higher concentrations, with a Ki in the micromolar range, and the inhibition is competitive. chemsrc.com This vast difference in inhibitory concentrations forms the molecular basis for the selective antifungal activity.

The consequences of this selective inhibition are twofold. In fungi, the blockage of ergosterol synthesis leads to a depletion of this vital membrane component, impairing membrane fluidity and function. patsnap.com Simultaneously, the accumulation of the substrate squalene reaches toxic levels within the fungal cell, leading to increased membrane permeability and ultimately, cell death. patsnap.comchemsrc.com In mammalian cells, due to the lower sensitivity of their squalene epoxidase, the impact on cholesterol biosynthesis at therapeutic concentrations is negligible. chemsrc.com

Furthermore, the enzyme squalene epoxidase in fungi is not a cytochrome P-450 enzyme. chemsrc.com This is a significant point of differentiation from azole antifungals, which target a P-450 enzyme (lanosterol 14α-demethylase) and can have a higher potential for drug-drug interactions involving the human P-450 system. The selective action of this compound is therefore a direct extension of the well-established mechanism of terbinafine, targeting a fungal-specific vulnerability in the sterol biosynthesis pathway.

Table 2: Comparative Inhibition of Squalene Epoxidase

OrganismTarget EnzymeInhibitorKi (Inhibition Constant)Type of Inhibition
Candida albicans (Fungus)Squalene EpoxidaseTerbinafine~30 nMNon-competitive
Rat Liver (Mammal)Squalene EpoxidaseTerbinafine~77 µMCompetitive

Note: Data presented for terbinafine is used as a proxy for this compound due to the lack of specific published data for the latter. The structural similarity suggests a comparable mechanism of selective action.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for understanding how the chemical structure of terbinafine (B446) analogs, including 4-Methylterbinafine (B1590728), influences their antifungal activity. These models translate the complex interplay of molecular features into mathematical equations that can predict the biological activity of novel compounds.

The development of robust QSAR models for terbinafine analogs involves calculating a wide array of molecular descriptors and using statistical methods to build a predictive equation. Research on terbinafine analogs has shown that their antifungal activity against pathogens like Candida albicans can be successfully modeled using these techniques. nih.gov

A common approach involves the Genetic Function Approximation (GFA) technique, which generates correlation models between structural descriptors and biological activity. researchgate.net The descriptors used in these models fall into several categories:

Physicochemical Descriptors: These quantify properties like lipophilicity (logP), which is crucial for membrane permeability, and electronic properties. For instance, the Sanderson electronegativity of atoms has been shown to be a significant descriptor in some antifungal QSAR models. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. For terbinafine analogs, steric properties of the side chains have been identified as playing a significant role in their activity. The addition of the methyl group on the naphthalene (B1677914) ring in 4-Methylterbinafine directly alters these steric parameters. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching. researchgate.net

Conformational Descriptors: The flexibility and preferred 3D arrangement of the molecule are critical. Studies have highlighted that the conformational rigidity of the allylamine (B125299) side chain is an important factor for the antifungal activity of terbinafine analogs. nih.gov

The table below summarizes the types of descriptors frequently employed in developing QSAR models for antifungal agents related to terbinafine.

Descriptor CategoryDescriptionExample(s)
Steric/TopologicalDescribes the molecule's size, shape, and atomic arrangement.Molecular weight, van der Waals volumes, Jurs descriptors
ElectronicRelates to the electronic distribution within the molecule.Dipole moment, Atomic Sanderson electronegativities
PhysicochemicalQuantifies properties like solubility and membrane permeability.LogP (lipophilicity), Molar refractivity
ConformationalDescribes the 3D flexibility and spatial arrangement of the molecule.Radius of gyration, Conformational rigidity indices

The reliability of a QSAR model is determined through rigorous validation. This process ensures that the model is not just a random correlation but possesses true predictive power. Standard validation techniques include:

Internal Validation: Methods like leave-one-out cross-validation (q²) are used on the training set (the set of molecules used to build the model) to check its internal consistency and robustness.

External Validation: The model's predictive ability is tested on an external set of molecules (the test set) that were not used during model development. nih.govresearchgate.net A statistically significant correlation between the predicted and observed activities for the test set confirms the model's utility for predicting the potency of new compounds like 4-Methylterbinafine.

Pharmacophore Mapping and Ligand Design Principles for 4-Methylterbinafine Hydrochloride Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with its target receptor. For 4-Methylterbinafine and its analogs, the target is the enzyme squalene (B77637) epoxidase.

Pharmacophore models for squalene epoxidase inhibitors have been developed based on known active compounds. nih.gov These models typically highlight several key features:

Hydrophobic Groups: A large hydrophobic region is crucial for binding within the enzyme's active site. In 4-Methylterbinafine, the naphthalene ring system serves this purpose. The addition of the methyl group in the 4-position enhances this hydrophobicity. nih.gov

Hydrogen Bond Acceptor/Donor: Specific atoms capable of forming hydrogen bonds are often identified. The tertiary amine nitrogen in the allylamine side chain of terbinafine analogs can act as a hydrogen bond acceptor. nih.gov

Aromatic Rings: The presence of an aromatic ring, like the naphthalene ring, is a common feature, contributing to hydrophobic and potential π-π stacking interactions with aromatic amino acid residues in the binding pocket. researchgate.net

These pharmacophoric insights serve as a blueprint for rational drug design. For example, using these principles, researchers have designed and synthesized novel quinoline-based analogs that mimic the essential features of terbinafine, leading to new compounds with significant antifungal activity. researchgate.net The design of 4-Methylterbinafine itself can be seen as an application of these principles, where the core terbinafine scaffold is modified to potentially improve hydrophobic interactions.

Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand, such as 4-Methylterbinafine, and its protein target at an atomic level.

Docking studies on terbinafine with the 3D model of squalene epoxidase from Saccharomyces cerevisiae and other fungi have provided a detailed picture of its binding mode. nih.govbohrium.com These studies consistently show that the lipophilic moiety of terbinafine, comprising the naphthalene ring and the allylamine side chain, binds within a hydrophobic pocket of the enzyme. researchgate.netnih.gov The tert-butyl group is typically oriented toward the center of this pocket. nih.gov This binding is thought to induce conformational changes in the enzyme that prevent the natural substrate, squalene, from accessing the active site, explaining the non-competitive inhibition mechanism. nih.govresearchgate.net

Several key amino acid residues have been identified as critical for this interaction. The table below lists some of the interacting residues in squalene epoxidase identified through docking and site-directed mutagenesis studies.

Interacting ResidueInteraction TypeSignificance
Tyr90Hydrogen BondForms a strong hydrogen bond with the amine nitrogen of terbinafine. nih.gov
Tyr195Hydrogen BondIdentified as forming a hydrogen bond in some docking poses. researchgate.net
Phe397, Phe420, Phe448Hydrophobic/π-π StackingLine the hydrophobic binding pocket, interacting with the naphthalene ring. nih.govnih.gov
Leu393, Leu437HydrophobicContribute to the hydrophobic pocket; mutations can confer resistance. nih.gov

Following docking, molecular dynamics simulations are performed to assess the stability of the predicted binding pose over time. tandfonline.com For terbinafine, MD simulations have confirmed that the ligand remains stably bound within the hydrophobic pocket, validating the docking results and providing further confidence in the proposed binding mode. nih.govresearchgate.net These simulations are crucial for understanding how mutations can lead to drug resistance by destabilizing this critical interaction. nih.govnih.gov

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a receptor. Conformational analysis studies the different spatial arrangements of a molecule's atoms and their relative energies.

For terbinafine analogs, QSAR studies have indicated that the conformational rigidity of the side chain is an important determinant of antifungal activity. nih.gov This suggests that a specific, relatively inflexible conformation is preferred for optimal binding to squalene epoxidase.

Preclinical Biological Activity Assessment of 4 Methylterbinafine Hydrochloride in in Vitro and Non Human in Vivo Models

In Vitro Efficacy Profiling Against Relevant Microbial or Cellular Pathogens

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations in Microbial Assays

No data is available on the MIC or MFC values of 4-Methylterbinafine (B1590728) hydrochloride against any microbial pathogens.

Cell Line Cytotoxicity and Proliferation Assays (for activity, not safety)

No data is available regarding the cytotoxic or anti-proliferative activity of 4-Methylterbinafine hydrochloride in cell line assays.

Efficacy Studies in Non-Human Organismal Models

Topical Efficacy in Simulated Tissue Models (e.g., engineered skin equivalents)

There are no published studies on the topical efficacy of this compound in engineered skin equivalents or other simulated tissue models.

Systemic Efficacy in Non-Human Vertebrate or Invertebrate Infection Models (e.g., Galleria mellonella, murine models, without adverse effects)

No data is available on the systemic efficacy of this compound in non-human vertebrate or invertebrate infection models.

Biochemical Metabolism and Degradation Pathways of 4 Methylterbinafine Hydrochloride

Identification of Enzymatic Biotransformation Pathways in Model Systems (e.g., liver microsomes, isolated enzymes)

Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes (in non-human or in vitro systems)

The primary metabolic routes for terbinafine (B446), which are likely shared by 4-Methylterbinafine (B1590728) due to structural similarities, include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov Specifically, N-demethylation is mainly carried out by CYP2C9, CYP2C8, and CYP1A2. nih.gov Deamination is primarily mediated by CYP3A4, and side chain oxidation is performed by CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.gov Dihydrodiol formation is attributed to the actions of CYP2C9 and CYP1A2. nih.gov

Given that 4-Methylterbinafine is a methylated analog of terbinafine, it is highly probable that it also serves as a substrate for these same CYP enzymes, undergoing similar biotransformation processes. The additional methyl group on the naphthalene (B1677914) ring might influence the rate and regioselectivity of these reactions, but the fundamental pathways are expected to be conserved.

Characterization of Major and Minor Metabolites

The metabolism of terbinafine results in the formation of several metabolites, none of which possess antifungal activity. hres.ca A key reactive metabolite identified is 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which is formed through N-dealkylation pathways. nih.govnih.gov The main routes leading to TBF-A are direct N-dealkylation of terbinafine, and N-demethylation to desmethyl-terbinafine followed by further metabolism. nih.gov

For 4-Methylterbinafine, it is hypothesized that it would undergo analogous metabolic transformations. The major metabolites would likely include the N-desmethyl-4-methylterbinafine and the corresponding aldehyde resulting from N-dealkylation. The presence of the additional methyl group on the naphthalene ring could also lead to its own set of specific metabolites, potentially through oxidation of this methyl group. However, without direct experimental evidence, the exact structures and relative abundance of the major and minor metabolites of 4-Methylterbinafine remain speculative.

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Terbinafine and their Postulated Role in 4-Methylterbinafine Metabolism

EnzymeMajor Metabolic Pathway for TerbinafinePostulated Role in 4-Methylterbinafine MetabolismReference
CYP2C9 N-demethylation, Dihydrodiol formation, Side chain oxidationLikely involved in similar pathways nih.gov
CYP1A2 N-demethylation, Dihydrodiol formation, Side chain oxidationLikely involved in similar pathways nih.gov
CYP3A4 DeaminationLikely involved in deamination nih.gov
CYP2C8 N-demethylation, Side chain oxidationLikely involved in similar pathways nih.gov
CYP2C19 Side chain oxidationLikely involved in side chain oxidation nih.gov

Non-Enzymatic Degradation Mechanisms under Environmental and Biological Conditions

4-Methylterbinafine has been identified as a degradation product of terbinafine. nih.govcuni.cz Forced degradation studies on terbinafine hydrochloride have shown that impurities, including 4-methylterbinafine (referred to as impurity D), can form under various stress conditions such as exposure to acid, base, oxidation, heat, and light. ajrconline.orgnih.gov

One study investigating the forced degradation of terbinafine hydrochloride did not observe significant degradation under thermal stress (80°C for up to 96 hours) or exposure to hydrogen peroxide. ajrconline.org However, upon exposure to UV light, a slight increase in an impurity (impurity A, not 4-methylterbinafine) was noted. ajrconline.org Another study mentioned that terbinafine undergoes slight degradation under acidic and photolytic stress conditions. nih.gov

A separate study identified 4-methylterbinafine as a potential decomposition product in cream formulations after long-term storage. This suggests that non-enzymatic hydrolysis and potentially oxidation could be pathways for its formation and further degradation. The specific mechanisms and kinetics of 4-Methylterbinafine degradation under various environmental and biological conditions, however, have not been explicitly detailed in the available literature.

Fate of 4-Methylterbinafine Hydrochloride in Environmental or Ex Vivo Biological Samples

One study investigated the use of the white-rot fungus Lentinula edodes for the bioremediation of terbinafine. The study found that the fungus was able to successfully degrade terbinafine, with biodegradation products identified via UPLC/MS/MS. The degradation pathways included oxidative deamination, N-demethylation, and tert-butyl group hydroxylation, resulting in the loss of 1-naphthylmethanol. researchgate.netd-nb.info While this study did not specifically look for 4-Methylterbinafine, it demonstrates that microbial systems can degrade the core structure of terbinafine-related compounds.

Given that 4-Methylterbinafine is an impurity found in pharmaceutical formulations, its release into the environment would be linked to the manufacturing, use, and disposal of terbinafine products. cbg-meb.nl Without specific studies on its environmental persistence, mobility, and transformation, its ultimate fate remains an area for further investigation.

Advanced Analytical and Biophysical Methodologies in 4 Methylterbinafine Hydrochloride Research

Spectroscopic Applications for Probing Molecular Interactions and Conformational Changes

Spectroscopic methods are indispensable for gaining insights into the behavior of 4-Methylterbinafine (B1590728) hydrochloride at a molecular level. These techniques allow researchers to observe how the compound interacts with biological targets and to characterize its structural features.

Nuclear Magnetic Resonance (NMR) for Binding Epitope Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the specific binding site, or epitope, of a ligand on its target protein. nih.gov By monitoring changes in the NMR signals of a protein upon the addition of 4-Methylterbinafine hydrochloride, researchers can identify the amino acid residues that are directly involved in the binding interaction. This is achieved by comparing the spectra of the free and bound states of the protein. nih.gov While direct NMR studies detailing the binding epitope of this compound are not extensively published, the methodology is well-established for analogous systems. For instance, solid-state NMR has been successfully used to map the interaction between the PD-L1 receptor and a therapeutic antibody, demonstrating the technique's capability to provide atomic-level detail of binding interfaces. nih.gov Such an approach could be theoretically applied to understand how this compound interacts with its putative target, squalene (B77637) epoxidase, an enzyme critical in ergosterol (B1671047) biosynthesis.

Mass Spectrometry (MS) for Target Identification and Metabolite Characterization

Mass spectrometry (MS) is a highly sensitive technique used for identifying the molecular weight of compounds and, by extension, for identifying unknown substances and characterizing metabolic products. In the context of this compound, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is invaluable for identifying its metabolites. nih.gov Studies on the related compound, terbinafine (B446), have utilized UHPLC-MS to identify and quantify its metabolites formed by cytochrome P450 enzymes. nih.govnoahrflynn.com This approach allows for the separation of various metabolic products, followed by their precise mass determination, which aids in elucidating the metabolic pathways. nih.gov For this compound, this would involve incubating the compound with liver microsomes or specific enzymes and then analyzing the resulting mixture by LC-MS to identify and characterize any new chemical entities formed.

Fluorescence Spectroscopy for Ligand-Protein Binding Studies

Chromatographic Techniques for High-Resolution Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its related substances in various research samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical Purity and Content in Research Samples

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for assessing the purity and determining the content of this compound in research and pharmaceutical samples. ontosight.aicolumbia.edu These methods offer high resolution and sensitivity for separating the target compound from impurities and degradation products. nih.govresearchgate.net

Several studies have developed and validated reversed-phase HPLC (RP-HPLC) methods for the simultaneous determination of terbinafine and its impurities, including 4-Methylterbinafine. nih.gov These methods typically utilize a C18 or a cyano column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with a buffered aqueous solution. ajrconline.org Detection is commonly performed using a UV detector at a wavelength where both the main compound and its impurities show significant absorbance, for instance, around 226-230 nm. ajrconline.org The robustness of these methods allows for their application in routine quality control and stability studies. nih.gov

UHPLC methods have also been developed for the rapid analysis of terbinafine and its impurities, offering faster analysis times and improved sensitivity compared to conventional HPLC. researchgate.net A UHPLC-DAD method was developed for the analysis of terbinafine and three of its main impurities, including 4-methylterbinafine, with a total run time of only 5.0 minutes. researchgate.net

Below is a table summarizing typical parameters for HPLC/UHPLC analysis of this compound and related compounds based on published research for terbinafine.

ParameterHPLC Method 1HPLC Method 2UHPLC Method
Column NUCLEOSIL 100-5-CN nih.govYMC-Pack ODS-AM (150×4.6 mm), 5.0 µm ajrconline.orgWaters Acquity UPLC Ethylene Bridged Hybrid C18 (50 × 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase Tetrahydrofuran:Acetonitrile:Citrate (B86180) buffer pH 4.50 (10:20:70, v/v/v) nih.govAcetonitrile:Methanol:Water pH 7.5 (20:10:10, v/v/v) ajrconline.orgGradient elution with suitable solvents researchgate.net
Flow Rate 0.8 mL/min nih.gov1.0 mL/min ajrconline.org0.4 mL/min researchgate.net
Detection UV at 226 nm nih.govPDA at 230 nm ajrconline.orgNot specified researchgate.net
Internal Standard Propylparaben nih.govNot specified ajrconline.orgNot specified researchgate.net
Run Time < 32 min nih.gov35 min ajrconline.org5.0 min researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS could be employed to analyze potential volatile metabolites. While direct application of GC-MS for this compound metabolite analysis is not prominently documented, the methodology is well-suited for identifying small, volatile molecules that might be formed during metabolic processes. nih.gov The process would typically involve extraction of metabolites from a biological matrix, derivatization to increase volatility if necessary, followed by separation on a GC column and detection by a mass spectrometer. nih.govmdpi.com This would allow for the identification of metabolites based on their mass spectra and retention times.

Calorimetric and Other Biophysical Techniques for Thermodynamic Characterization of Interactions

The thermodynamic properties of a drug substance and its impurities are crucial for understanding their stability, solubility, and interaction with biological systems. Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal behavior and physical state of pharmaceutical compounds.

While no specific studies detailing the calorimetric analysis of isolated this compound were identified, research on Terbinafine hydrochloride offers a foundational understanding. DSC has been instrumental in characterizing the crystallinity of Terbinafine hydrochloride. conicet.gov.arnih.gov Pure Terbinafine hydrochloride exhibits a sharp endothermic peak corresponding to its melting point, which has been reported at approximately 200-212°C. nih.govresearchgate.net The presence of impurities, such as 4-Methylterbinafine, can influence these thermal characteristics, potentially leading to a depression or broadening of the melting endotherm. conicet.gov.ar

In formulation studies of Terbinafine hydrochloride, DSC is employed to assess the physical state of the drug within the delivery system. For instance, the absence of the characteristic melting peak of Terbinafine hydrochloride in a formulation's thermogram suggests that the drug is present in an amorphous state, which can significantly impact its solubility and dissolution rate. nih.govresearchgate.net

Table 1: Reported Melting Points of Terbinafine and Related Compounds

Compound Reported Melting Point (°C) Citation
Terbinafine Hydrochloride 200-212 nih.govresearchgate.net

Note: Specific calorimetric data for this compound is not available in the reviewed literature.

Thermodynamic characterization also extends to understanding drug-lipid interactions, which is pertinent for topical and transdermal delivery systems. Although specific thermodynamic parameters for the interaction of this compound have not been detailed, studies on Terbinafine provide a framework for how such investigations could be approached. tu-braunschweig.de Techniques like Isothermal Titration Calorimetry (ITC) could be hypothetically employed to determine the binding affinity, enthalpy, and entropy of the interaction between this compound and lipid membranes or target enzymes, thus providing a deeper understanding of its potential biological activity and permeation characteristics.

Microscopic Techniques for Studying Cellular and Subcellular Effects

Microscopic techniques are essential for visualizing the morphological changes induced by antifungal agents at a cellular and subcellular level. Research in this area has predominantly focused on the effects of the parent compound, Terbinafine.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been utilized to observe the ultrastructural damage to fungal hyphae upon exposure to Terbinafine. nih.gov Studies on Trichophyton rubrum have shown that Terbinafine causes significant hyphal distortion, leading to a complete disruption of the fungal structure. nih.gov TEM has revealed the intracellular accumulation of lipid droplets, a consequence of squalene epoxidase inhibition, which ultimately contributes to fungal cell death. nih.gov

While these studies provide a clear picture of Terbinafine's mechanism of action, there is a lack of specific research using microscopic techniques to investigate the cellular and subcellular effects of this compound. Such studies would be valuable in determining if this impurity possesses any antifungal activity or if it modulates the effects of Terbinafine. The application of techniques like confocal laser scanning microscopy could further elucidate the localization of this compound within fungal cells and its impact on cellular organelles.

Table 2: Microscopic Techniques and Their Applications in Terbinafine Research

Microscopic Technique Application Key Findings for Terbinafine Citation
Scanning Electron Microscopy (SEM) Visualization of surface morphology of fungal hyphae. Showed extensive hyphal distortion and disruption. nih.gov
Transmission Electron Microscopy (TEM) Examination of internal ultrastructure of fungal cells. Revealed accumulation of intracellular lipid droplets. nih.gov

Note: The table reflects findings for Terbinafine hydrochloride, as specific data for this compound is not available.

Future Research Directions and Conceptual Biological Applications for 4 Methylterbinafine Hydrochloride

Exploration of Novel Biological Targets and Therapeutic Areas (Conceptual, Preclinical)

The primary molecular target of terbinafine (B446) is squalene (B77637) epoxidase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. sphinxsai.comajrconline.orgresearchgate.net Given the structural similarity, it is highly probable that 4-Methylterbinafine (B1590728) hydrochloride also inhibits this enzyme. However, the additional methyl group on the naphthalene (B1677914) ring could alter its binding affinity and selectivity, a hypothesis that warrants rigorous enzymatic assays.

Beyond mycology, research has highlighted squalene epoxidase as a potential therapeutic target in other diseases. Overexpression of squalene epoxidase has been implicated in various human cancers and metabolic disorders. nih.govnih.govbmj.comtandfonline.compeerj.compeerj.commdpi.com This opens a conceptual avenue for investigating 4-Methylterbinafine hydrochloride in these areas:

Oncology: Preclinical studies could explore the effect of this compound on cancer cell lines with high squalene epoxidase expression. nih.govbmj.com Such research could determine if the compound exhibits cytotoxic or cytostatic effects and whether it can sensitize cancer cells to other therapies like radiation. nih.gov

Metabolic Diseases: The role of squalene epoxidase in cholesterol biosynthesis suggests that its inhibitors could have applications in managing metabolic-related conditions like nonalcoholic fatty liver disease and obesity. nih.govpeerj.com Preclinical models could be employed to investigate whether this compound can modulate lipid metabolism.

Novel Potassium Channel Modulation: Interestingly, terbinafine has been identified as a selective activator of the two-pore domain potassium channel TASK3. nih.gov This off-target activity presents a compelling reason to screen this compound for similar or potentially more potent and selective effects on this and other ion channels, which could have implications for neurological or cardiovascular research.

Development of Advanced Delivery Systems for Targeted Research Applications (e.g., nanovesicles for research tools)

To enhance the utility of this compound as a research tool, advanced delivery systems could be developed. These systems could improve its solubility, stability, and ability to reach specific cellular or tissue targets. Drawing inspiration from research on terbinafine and other antifungals, several nanodelivery platforms could be conceptually applied:

Nanovesicles: Encapsulating this compound in nanovesicles, such as liposomes or ethosomes, could enhance its delivery across biological membranes in preclinical models. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com This would be particularly useful for studying its effects in complex biological systems.

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles could provide controlled and sustained release of the compound, which is advantageous for long-term cell culture experiments or in vivo animal studies. nih.govnih.gov

Topical Formulations for Research: For dermatological research models, novel formulations like microemulsions or nanogels could facilitate targeted delivery to skin layers. mdpi.com

These advanced delivery systems would not be intended for therapeutic use but rather as sophisticated tools to enable precise preclinical research into the compound's biological activities. nih.govmdpi.com

Investigation of Combination Strategies with Other Research Compounds for Synergistic Effects

The potential for synergistic interactions between this compound and other research compounds is a promising area of investigation. In antifungal research, combining squalene epoxidase inhibitors with other classes of antifungals, such as azoles, has been shown to produce synergistic effects. taylorandfrancis.comnih.gov This principle can be extended to a preclinical research context:

Antifungal Synergy: In vitro studies could assess the combination of this compound with other antifungal compounds against a panel of fungal pathogens. This could reveal synergistic or additive effects, particularly against resistant strains. The combination of terbinafine with silver nanoparticles has also shown enhanced antifungal activity, a strategy that could be explored with its 4-methyl analogue. nih.gov

Oncology Research: In cancer cell line studies, this compound could be combined with other targeted therapies or chemotherapeutic agents. For instance, combining inhibitors of different enzymes in the cholesterol biosynthesis pathway, such as squalene synthase and squalene epoxidase, has shown enhanced tumor growth suppression. researchgate.net

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Given its likely interaction with squalene epoxidase, this compound could be developed into a valuable chemical probe. sphinxsai.comnih.govacs.orgacs.org

Enzyme Activity and Distribution: By modifying this compound with a fluorescent tag, researchers could create a probe to visualize the subcellular localization of squalene epoxidase in different cell types. biu.ac.ilacs.orgresearchgate.net This could provide insights into the enzyme's role in various cellular processes.

Target Engagement and Occupancy: A labeled version of the compound could be used in competitive binding assays to identify and characterize other novel squalene epoxidase inhibitors.

Understanding Drug Resistance: A fluorescently labeled this compound could be used to study mechanisms of drug resistance, such as efflux pump activity, in fungal or cancer cells. acs.org

Potential as a Precursor for Novel Drug Discovery or Chemical Biology Tools

The chemical scaffold of this compound serves as a valuable starting point for medicinal chemistry and chemical biology efforts. ontosight.aipharmaffiliates.comnih.gov Its known, albeit limited, biological context as a terbinafine-related compound provides a foundation for rational design and modification.

Analogue Synthesis: The synthesis of a library of analogues based on the this compound structure could be undertaken. sphinxsai.comnih.govacs.orgacs.org Modifications to the naphthalene ring, the allylamine (B125299) side chain, or the tert-butyl group could lead to the discovery of compounds with enhanced potency, improved selectivity, or entirely new biological activities.

Development of Photoaffinity Probes: The introduction of a photoreactive group to the this compound scaffold could enable the creation of photoaffinity probes. These tools are invaluable for irreversibly labeling and identifying the binding partners of a compound within a complex biological sample, potentially uncovering novel targets.

Click Chemistry handles: Incorporating a "click chemistry" handle, such as an alkyne or azide, would allow for the facile attachment of various tags (e.g., fluorophores, biotin) for use in a wide range of chemical biology experiments.

By exploring these future research directions, the scientific community can leverage this compound as more than just a reference standard, potentially unlocking new tools and knowledge in mycology, oncology, and metabolic disease research.

Q & A

Q. What analytical methods are recommended to confirm the identity and purity of 4-Methylterbinafine hydrochloride?

To confirm identity, use infrared (IR) spectroscopy (197K) with dehydrated alcohol as a solvent to match reference spectra . For purity, employ potentiometric titration : dissolve ~250 mg in 50 mL alcohol, add 5 mL 0.01N HCl, and titrate with 0.1N NaOH. Each mL of NaOH corresponds to 32.79 mg of the compound . Impurity profiling requires reverse-phase HPLC with a C18 column (3.0 mm × 15 cm), mobile phase (methanol:acetonitrile:pH 7.5 buffer), and UV detection at 280 nm. System suitability criteria include resolution ≥2.0 between peaks and RSD ≤2.0% for replicate injections .

Q. How should researchers design experiments to optimize synthesis pathways for this compound?

Adopt a Design of Experiments (DoE) approach to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity at each step. For methylated derivatives, monitor reaction progress via thin-layer chromatography (TLC) with UV visualization and validate intermediates using IR and melting point analysis .

Q. What are the critical parameters for validating a quantitative LC method for this compound in formulations?

Validate linearity (5–150% of target concentration), accuracy (recovery 98–102%), precision (intra-day RSD ≤2%), and specificity (no interference from excipients). Use a dissolution test with sink conditions (e.g., 900 mL phosphate buffer pH 6.8, 37°C) to assess release kinetics. System suitability requires a signal-to-noise ratio ≥10 for the limit of quantification (LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictory stability data for this compound under varying storage conditions?

Conduct forced degradation studies : expose the compound to heat (80°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions. Analyze degradation products using LC-MS/MS to identify pathways (e.g., hydrolysis, oxidation). Compare results against ICH Q1A(R2) guidelines and validate stability-indicating methods with ≥2.0 resolution between parent and degradation peaks .

Q. What strategies are effective for impurity profiling of this compound in complex matrices?

Use gradient elution HPLC with a photodiode array detector to separate impurities. For trace-level detection, employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Quantify impurities against a reference standard (e.g., USP grade) and apply a threshold of ≤0.15% for unknown impurities per ICH Q3B guidelines .

Q. How can pharmacokinetic studies be optimized for this compound in preclinical models?

Use radiolabeled isotopes (e.g., ^14^C) to track absorption/distribution. Perform serial blood sampling in rodent models with LC-MS/MS quantification. Calculate bioavailability (F) using non-compartmental analysis and correlate with in vitro permeability (e.g., Caco-2 cell assays). Validate assays for matrix effects (plasma protein binding ≥95%) and linear dynamic range (1–1000 ng/mL) .

Q. What statistical approaches are recommended for analyzing dose-response data in antifungal efficacy studies?

Apply non-linear regression models (e.g., sigmoidal Emax) to determine EC~50~ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across dose groups. For in vivo studies, apply Kaplan-Meier survival analysis and log-rank tests to assess treatment effects .

Methodological Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Re-evaluate physicochemical properties (e.g., solubility, logP) affecting bioavailability. Use PBPK modeling to simulate in vivo exposure and adjust dosing regimens. Validate findings with microdialysis in target tissues to measure unbound drug concentrations .

Q. What protocols ensure reproducibility in synthesizing methylated derivatives like this compound?

Document reaction conditions (temperature, time, solvent purity) using electronic lab notebooks (ELNs) . Characterize batches with X-ray crystallography for polymorph identification and dynamic vapor sorption (DVS) to assess hygroscopicity. Share raw data via open-access repositories to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.